molecular formula C13H16FN5 B2487589 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1551867-45-8

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No.: B2487589
CAS No.: 1551867-45-8
M. Wt: 261.304
InChI Key: ULZTTZJXHYSXBZ-UHFFFAOYSA-N
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Description

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a useful research compound. Its molecular formula is C13H16FN5 and its molecular weight is 261.304. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group showed good to excellent inhibitory activity against CDC25B, indicating significant potential in antitumor applications (Ding et al., 2016).

Synthesis of Flunarizine

Flunarizine, a drug used to treat migraines and epilepsy, among other conditions, involves the use of compounds like 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine in its synthesis (Shakhmaev et al., 2016).

Docking Studies

The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, which is closely related to the query compound, has been synthesized and subject to docking studies, indicating its potential in the field of medicinal chemistry (Balaraju et al., 2019).

Antimicrobial Activities

Several compounds, including those related to this compound, have been synthesized and demonstrated significant antimicrobial activities (Demirbaş et al., 2010).

5-HT2 Antagonist Activity

A series of derivatives, including compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine group, were tested and found to have potent 5-HT2 antagonist activity, which can be important in the development of new medications (Watanabe et al., 1992).

Analogs in Antifungal Medications

1,2,4-Triazole derivatives containing a piperazine nucleus have shown promise in antifungal applications, demonstrating the versatility of compounds similar to the query compound (Mermer et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound acts as an inhibitor of ENTs . It binds to these transporters, reducing their activity.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. Nucleosides are involved in various cellular functions, including DNA and RNA synthesis, signaling pathways, and energy metabolism. By inhibiting ENTs, the compound can disrupt these processes, leading to various downstream effects .

Result of Action

The inhibition of ENTs can lead to a decrease in the availability of nucleosides for various cellular processes. This can result in a variety of molecular and cellular effects, depending on the specific pathways affected. For example, it could potentially disrupt DNA and RNA synthesis, alter signaling pathways, or affect energy metabolism .

Properties

IUPAC Name

1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-11-3-1-2-4-12(11)19-10-16-17-13(19)9-18-7-5-15-6-8-18/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZTTZJXHYSXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=CN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.